molecular formula C10H12BrClN2S B15228122 5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine

5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine

Cat. No.: B15228122
M. Wt: 307.64 g/mol
InChI Key: XYKGXYGKZTYKCJ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and an amine group attached to a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method starts with the halogenation of pyridine derivatives. For instance, 5-bromo-2-chloro-3-nitropyridine can be synthesized by treating 5-bromo-2-pyridone with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would also involve rigorous purification steps such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to a more reactive amine derivative.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-3-nitropyridine: A precursor in the synthesis of the target compound.

    2-Amino-5-bromo-3-methylpyridine: Another pyridine derivative with similar halogenation patterns.

    5-Bromo-2-chloro-3-nitropyridine: Used in similar synthetic applications and has comparable reactivity.

Uniqueness

5-Bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine is unique due to the presence of the thietane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds with specific spatial configurations and electronic characteristics.

Properties

Molecular Formula

C10H12BrClN2S

Molecular Weight

307.64 g/mol

IUPAC Name

5-bromo-3-chloro-N-(2,2-dimethylthietan-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H12BrClN2S/c1-10(2)8(5-15-10)14-9-7(12)3-6(11)4-13-9/h3-4,8H,5H2,1-2H3,(H,13,14)

InChI Key

XYKGXYGKZTYKCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CS1)NC2=C(C=C(C=N2)Br)Cl)C

Origin of Product

United States

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